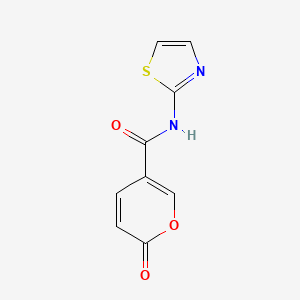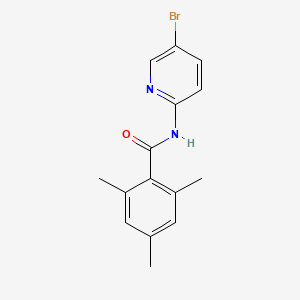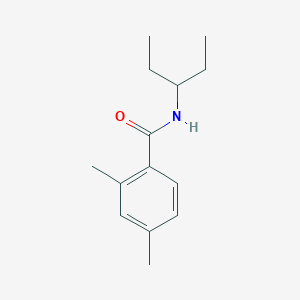![molecular formula C22H24N4O B5294579 4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as P7C3 and has been shown to have neuroprotective effects in animal models. In
Mecanismo De Acción
The exact mechanism of action of P7C3 is not fully understood. However, it is believed that P7C3 works by promoting the survival of neuronal cells and promoting neurogenesis. P7C3 has been shown to increase the number of newborn neurons in the hippocampus, a region of the brain that is important for learning and memory. P7C3 may also work by increasing the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is important for cellular energy production and DNA repair.
Biochemical and Physiological Effects
P7C3 has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth. P7C3 has also been shown to decrease inflammation in the brain and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using P7C3 in lab experiments is its neuroprotective properties. P7C3 has been shown to protect against neuronal cell death in various models of neurodegenerative diseases, making it a valuable tool for studying these diseases. However, one of the limitations of using P7C3 in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on P7C3. One area of research could be to investigate the potential therapeutic effects of P7C3 in human patients with neurodegenerative diseases. Another area of research could be to explore the potential use of P7C3 in combination with other drugs to enhance its neuroprotective properties. Additionally, further research could be done to better understand the mechanism of action of P7C3 and its effects on cellular processes.
Métodos De Síntesis
The synthesis of P7C3 involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with tert-butyl isocyanide to form 4-tert-butyl-N-(4-aminophenyl)benzamide. This intermediate is then reacted with 6-methyl-3-pyridazinamine to form 4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide. The synthesis of P7C3 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
P7C3 has been extensively studied for its neuroprotective properties in animal models. It has been shown to promote neurogenesis and protect against neuronal cell death in various models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. P7C3 has also been shown to improve cognitive function in animal models of traumatic brain injury and stroke.
Propiedades
IUPAC Name |
4-tert-butyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-5-14-20(26-25-15)23-18-10-12-19(13-11-18)24-21(27)16-6-8-17(9-7-16)22(2,3)4/h5-14H,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMTUAQVXYXPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5294496.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5294521.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)

![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)

![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)

![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)